Product packaging for Lenalidomide-PEG3-propargyl(Cat. No.:)

Lenalidomide-PEG3-propargyl

Cat. No.: B14780490
M. Wt: 429.5 g/mol
InChI Key: VEEAFSRAZKLHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-PEG3-propargyl is a key chemical building block designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules for targeted protein degradation. This compound features the immunomodulatory drug lenalidomide, which acts as a high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase complex, connected to a propargyl group via a triethylene glycol (PEG3) spacer chain. The PEG linker enhances solubility and stability, while the propargyl terminus enables efficient conjugation to azide-containing target protein ligands via copper-catalyzed azide-alkyne cycloaddition (click chemistry). This facilitates the creation of novel PROTAC molecules that can redirect the ubiquitin-proteasome system to degrade disease-relevant proteins, a strategy with growing importance in drug discovery, especially for targeting previously "undruggable" targets. The molecular formula of this compound is C22H27N3O6, with a molecular weight of 429.473. The mechanism of action of the lenalidomide head is well-established; it binds to CRBN, modulating its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors like IKZF1 and IKZF3. This mechanism is central to the efficacy of lenalidomide in treating conditions like multiple myeloma and is harnessed in PROTAC technology to degrade other proteins of interest. The product is supplied with a purity of >=95% (HPLC) and should be stored refrigerated. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O6 B14780490 Lenalidomide-PEG3-propargyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

3-[3-oxo-7-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C22H27N3O6/c1-2-9-29-11-13-31-14-12-30-10-8-23-18-5-3-4-16-17(18)15-25(22(16)28)19-6-7-20(26)24-21(19)27/h1,3-5,19,23H,6-15H2,(H,24,26,27)

InChI Key

VEEAFSRAZKLHAJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Lenalidomide: a Prototypical Cereblon E3 Ligase Modulator

Historical Development and Mechanistic Evolution of Immunomodulatory Imide Drugs (IMiDs)

The history of Immunomodulatory Imide Drugs (IMiDs) begins with thalidomide (B1683933), a compound introduced in the 1950s as a sedative. researchgate.netnih.gov After its tragic association with severe birth defects, it was withdrawn from the market. nih.govommegaonline.org However, thalidomide was later rediscovered for its potent anti-inflammatory and immunomodulatory properties, leading to its approval for treating complications of leprosy and, subsequently, multiple myeloma. news-medical.netresearchgate.net The initial understanding of its mechanism was linked to effects like the inhibition of tumor necrosis factor-α (TNF-α) and anti-angiogenic properties. news-medical.netnih.gov

The success of thalidomide spurred the development of analogues with improved efficacy and better safety profiles, leading to the synthesis of lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnews-medical.net These second and third-generation IMiDs showed enhanced immunomodulatory and anti-cancer activities. news-medical.net A pivotal breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct molecular target of thalidomide and its derivatives. nih.govnih.gov This discovery shifted the mechanistic understanding from broad, pleiotropic effects to a specific molecular action: the modulation of the CRL4(CRBN) E3 ubiquitin ligase complex. ommegaonline.orgnih.gov It became clear that IMiDs function as "molecular glues," altering the substrate specificity of this enzyme complex to induce the degradation of specific proteins. nih.govresearchgate.net

Molecular Mechanism of Cereblon E3 Ligase Modulation by Lenalidomide

Lenalidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. nih.gov It binds directly to CRBN, which serves as the substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govnih.gov This complex, known as CRL4(CRBN), also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or RBX1). nih.govnih.govbinasss.sa.cr

Conformational Rearrangements of the CRBN E3 Ligase Complex Upon Ligand Binding

The binding of lenalidomide to CRBN induces significant conformational changes within the protein complex. nih.gov Lenalidomide fits into a hydrophobic binding pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.gov This interaction stabilizes the CRBN protein, particularly a flexible loop region that becomes ordered upon ligand binding, which is essential for creating the neosubstrate recognition site. nih.gov

Furthermore, the presence of lenalidomide enhances the stability of the interaction between CRBN and its neosubstrates. nih.gov Studies have shown that lenalidomide acts by shielding key intermolecular hydrogen bonds between CRBN and CK1α from the surrounding water, thereby strengthening these interactions and stabilizing the entire ternary complex (CRBN-lenalidomide-neosubstrate). nih.govacs.org This stabilization is crucial for the efficient subsequent ubiquitination of the neosubstrate. acs.org

Ubiquitination and Proteasomal Degradation Pathway Activation

Once the ternary complex of CRL4(CRBN), lenalidomide, and the neosubstrate is formed and stabilized, the E3 ligase machinery is activated. nih.gov The CRL4(CRBN) complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the recruited neosubstrate. nih.govresearchgate.net This process results in the formation of a polyubiquitin (B1169507) chain on the neosubstrate, which acts as a molecular flag. nih.gov

This polyubiquitin tag is recognized by the 26S proteasome, the cell's primary machinery for protein disposal. nih.gov The proteasome then unfolds and proteolytically degrades the tagged neosubstrate, effectively eliminating it from the cell. nih.govnih.gov The degradation of neosubstrates like IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma effects of lenalidomide. broadinstitute.orgecancer.orgsigmaaldrich.com

Structure-Activity Relationships (SAR) of Lenalidomide Derivatives in CRBN Engagement

The interaction between IMiDs, CRBN, and neosubstrates is governed by precise structural features. The structure-activity relationship (SAR) explains how modifications to the lenalidomide scaffold affect its ability to bind CRBN and recruit specific targets. nih.gov

Key Pharmacophoric Elements for CRBN Affinity and Selectivity

Lenalidomide and other IMiDs share a common structural framework consisting of two main rings: a glutarimide (B196013) ring and a phthalimide (B116566) (or isoindolinone) ring. nih.govnih.gov

The Glutarimide Ring : This component is essential for binding to Cereblon. It fits into a conserved hydrophobic pocket within the CRBN thalidomide-binding domain (TBD). nih.govscielo.org.za Specific hydrogen bonds between the glutarimide ring and residues in the CRBN pocket, such as His378, are critical for this interaction. researchgate.net The (S)-enantiomer of the glutarimide is strongly preferred for CRBN binding. researchgate.net Any modification that blocks the hydrogen-bond donating capability of the glutarimide nitrogen, such as methylation, abolishes binding to CRBN. researchgate.net

The Phthalimide (Isoindolinone) Ring : This part of the molecule is more exposed to the solvent and is primarily responsible for mediating the interaction with the neosubstrate. nih.govscielo.org.za Variations in this ring and its substituents are what determine the specificity of neosubstrate recruitment. For example, the 4-amino substitution on the phthalimide ring of lenalidomide is a key difference from thalidomide and influences its distinct activity profile. researchgate.net Modifications at other positions can either diminish the ability to recruit canonical neosubstrates or, in some cases, enable the recruitment of novel targets. nih.gov

The combination of these elements forms a composite surface with the CRBN protein, and it is this drug-protein surface that ultimately recognizes a "degron" motif, often a β-hairpin loop containing a critical glycine (B1666218) residue, on the neosubstrate. nih.govbiorxiv.org

Table 2: Summary of Pharmacophoric Elements

Molecular Component Primary Function Key Interactions
Glutarimide Ring Binds to CRBN Fits into a hydrophobic pocket; forms critical hydrogen bonds. nih.govscielo.org.za
Phthalimide/Isoindolinone Ring Recruits neosubstrate Exposed to solvent; interacts with neosubstrate degron motif. nih.govscielo.org.za

| Linker between rings | Positions the two rings | Orients the molecule for dual interaction with CRBN and neosubstrate. |

Impact of Structural Modifications on Substrate Degradation Profiles

Lenalidomide functions as a "molecular glue" by binding to the Cereblon (CRBN) protein, which is a component of the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govnih.gov This binding event alters the surface of CRBN, creating a new interface that can recruit specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. nih.govnih.govnih.gov The therapeutic effects and toxicity profiles of lenalidomide and its analogs are determined by the specific combination of neosubstrates they cause to be degraded. nih.gov Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). researchgate.netnih.govashpublications.org

The chemical structure of lenalidomide, which consists of a glutarimide ring and a substituted phthaloyl ring, is crucial for its activity. nih.gov Modifications to this core structure can significantly alter the profile of neosubstrates that are recruited and degraded, allowing for the fine-tuning of the drug's activity. nih.govnih.gov This principle is fundamental to the development of next-generation CRBN E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand like lenalidomide to target specific proteins for degradation. nih.govresearchgate.net

Phthalimide Ring Modifications:

Modifications to the phthaloyl (isoindolinone) ring of lenalidomide have a profound impact on neosubstrate selectivity. The 4-amino group of lenalidomide is critical for its potent degradation of IKZF1 and IKZF3 compared to its predecessor, thalidomide. nih.gov Research has shown that substitutions at other positions can further refine this selectivity.

For instance, studies have demonstrated that modifications at the 6-position of the lenalidomide ring are essential for controlling neosubstrate selectivity. nih.govresearchgate.net A 6-fluoro substituted lenalidomide was found to selectively degrade IKZF1, IKZF3, and CK1α while avoiding other potential neosubstrates. nih.gov Conversely, adding a bulky trifluoromethyl group at the 6-position was shown to abolish the degradation of tested neosubstrates, including IKZF1 and IKZF3. jst.go.jp This highlights the sensitivity of the CRBN-drug-neosubstrate ternary complex to steric changes on the phthalimide ring.

Glutarimide Ring Modifications:

The glutarimide ring is essential for binding to the hydrophobic pocket on the surface of CRBN. researchgate.net While this part of the molecule is generally considered less tolerant to modification, subtle changes can still influence activity. The interaction is centered around key tryptophan residues within CRBN, and any modification that disrupts this binding will abrogate the degradation activity. researchgate.net

Linker Attachment for PROTACs:

The compound Lenalidomide-PEG3-propargyl is a derivative designed specifically for the synthesis of PROTACs. tenovapharma.com In this molecule, a Polyethylene (B3416737) Glycol (PEG) linker with a terminal propargyl group is attached to the lenalidomide scaffold. This allows for the conjugation of a ligand that binds to a target protein of interest via a "click chemistry" reaction. nih.govmedchemexpress.com

The point of attachment, length, and chemical nature of the linker are critical variables that influence the efficacy of the resulting PROTAC. dntb.gov.uasigmaaldrich.com The linker must be long enough to span the distance between the CRBN E3 ligase and the target protein to allow for the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination. nih.govsigmaaldrich.com Studies on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal for degradation. sigmaaldrich.com The hydrophilic nature of PEG linkers can also improve the solubility and cell permeability of the PROTAC molecule.

The development of functionalized lenalidomide derivatives like this compound provides a modular approach to targeted protein degradation, enabling the creation of libraries of PROTACs against a wide range of protein targets. nih.gov

Comparative Degradation Profiles of Lenalidomide Analogs

The table below summarizes research findings on how different structural modifications to the core immunomodulatory drug (IMiD) scaffold affect the degradation of key neosubstrates.

CompoundKey Structural ModificationPrimary Neosubstrates DegradedNotable Effects
ThalidomideParent IMiD structureIKZF1, IKZF3 (weaker than analogs)The foundational molecule for this class of drugs. nih.govresearchgate.net
Lenalidomide4-amino group on phthalimide ringIKZF1, IKZF3, CK1αMore potent degrader of IKZF1/3 than thalidomide. nih.govnih.govashpublications.org
Pomalidomide4-amino group and carbonyl on phthalimide ringIKZF1, IKZF3Potent degrader of IKZF1/3; does not significantly degrade CK1α. nih.gov
6-Fluoro LenalidomideFluorine at the 6-position of phthalimide ringIKZF1, IKZF3, CK1αDemonstrates enhanced selectivity for key anti-cancer neosubstrates. nih.govresearchgate.net
6-Trifluoromethyl LenalidomideCF3 group at the 6-position of phthalimide ringNone reportedBulky substitution abolishes degradation activity. jst.go.jp
This compoundPEG3-propargyl linker attached to phthalimide ring(As part of a PROTAC) Target protein + native neosubstratesA building block for creating PROTACs to degrade specific target proteins. tenovapharma.com

Polyethylene Glycol Peg Linkers in Heterobifunctional Degrader Design

Rational Design Principles for Linker Selection in Targeted Protein Degraders

The selection of a linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex stability to pharmacokinetic properties. nih.gov The rational design of PROTACs requires careful optimization of the linker's chemical nature, length, hydrophilicity, and rigidity to ensure a suitable spatial orientation between the target protein and the E3 ligase. nih.gov PEG linkers are frequently chosen in PROTAC design for several key reasons. nih.gov Their flexibility is considered a significant asset, as it can facilitate the formation of the ternary complex by allowing the two protein-binding ligands to adopt an optimal orientation. nih.gov

Furthermore, the inclusion of a reactive handle, such as the propargyl group in Lenalidomide-PEG3-propargyl, is a key design principle. The propargyl's terminal alkyne group enables the use of highly efficient and specific "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach the POI-binding ligand. precisepeg.com This modular approach accelerates the synthesis and optimization of PROTAC libraries with diverse warheads. nih.gov

Influence of PEG Linker Length and Flexibility on Ternary Complex Formation

The length and conformational flexibility of the linker are pivotal in governing the formation and stability of the productive ternary complex. nih.gov A linker that is too short may cause steric clashes, preventing the POI and E3 ligase from binding simultaneously. nih.gov Conversely, a linker that is excessively long or overly flexible might not provide the necessary stability for the complex, hindering efficient ubiquitination. youtube.com

PEG-based linkers, composed of repeating ethylene glycol units, offer significant conformational flexibility, which can be advantageous for optimizing the protein-protein interactions within the ternary complex. nih.gov For a molecule like this compound, the three-unit PEG chain provides a defined length and degree of flexibility that must be empirically tested for each specific POI and E3 ligase pair to achieve optimal degradation. researchgate.net Studies have shown that for certain targets, longer PEG linkers lead to more potent degradation, while for others, a shorter linker is optimal. nih.gov For instance, in the degradation of CRBN itself using a homo-PROTAC, a short 8-atom PEG linker was found to be most effective. nih.gov

Thermodynamic and Kinetic Considerations for Induced Proximity

The stability of the ternary complex is a critical factor for degradation efficiency. nih.gov The linker's properties directly impact the thermodynamics (stability) and kinetics (rates of formation and dissociation) of this complex. nih.govspringernature.com A well-designed linker contributes to positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binding affinities. springernature.comdundee.ac.uk

The flexibility of a PEG linker can reduce the entropic penalty associated with the formation of the rigid ternary complex. nih.gov However, excessive flexibility can also lead to a higher population of non-productive conformations in solution, potentially slowing the rate of complex formation. The dissociation rate of the ternary complex is also a key kinetic parameter; the complex must remain stable long enough for ubiquitination to occur but also dissociate to allow the PROTAC to engage in further catalytic cycles. arxiv.org

Spatial Orientation Requirements for Effective Ubiquitin Transfer

For successful protein degradation, the ternary complex must not only form but also adopt a specific spatial orientation that facilitates the transfer of ubiquitin from the E2 conjugating enzyme (associated with the E3 ligase) to accessible lysine residues on the surface of the POI. arxiv.orgnih.gov The linker's geometry and length are crucial for achieving this productive alignment. nih.gov

The lenalidomide (B1683929) portion of the PROTAC binds to and recruits the CRBN E3 ligase. nih.gov The PEG3 linker then acts as a tether, positioning the target protein at a precise distance and orientation relative to the ligase's active site. researchgate.net The spatial arrangement must allow the POI's ubiquitination sites to be accessible to the E3 ligase once the complex is formed. arxiv.org The flexibility of the PEG chain allows the complex to explore various conformations, increasing the probability of finding one that is competent for ubiquitin transfer. researchgate.net

Hydrophilicity of PEG Linkers and its Implications for Biological Compatibility

A significant challenge in PROTAC development is managing their physicochemical properties. Due to their high molecular weight, many PROTACs suffer from poor solubility and low cell permeability. researchgate.net PEG linkers are inherently hydrophilic, and their incorporation is a widely used strategy to improve the water solubility of PROTAC molecules. nih.govprecisepeg.comaxispharm.com This enhanced solubility increases the PROTAC's compatibility with physiological environments and can improve its pharmacokinetic profile. nih.govresearchgate.net

Comparative Analysis of Diverse Linker Chemistries in PROTAC Efficacy

While flexible linkers like PEG and alkyl chains are the most commonly used in PROTAC design, other linker chemistries are also employed to fine-tune degrader properties. nih.govwindows.net The choice of linker chemistry has a profound impact on the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC. A comparative analysis highlights the distinct advantages and disadvantages of different linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Flexible, hydrophilic, composed of ethylene glycol units. precisepeg.comImproves water solubility and biological compatibility. nih.govaxispharm.com Significant conformational flexibility can optimize ternary complex formation. nih.govMay have reduced metabolic stability. precisepeg.com Synthesis can be more complex and costly than alkyl chains. nih.gov
Alkyl Linkers Flexible, hydrophobic, composed of saturated or unsaturated carbon chains. precisepeg.comSynthetically accessible and chemically stable. precisepeg.com Can improve cell penetration due to hydrophobicity. axispharm.comOften leads to poor water solubility. nih.govwindows.net Can be more susceptible to oxidative metabolism. nih.gov
Rigid Linkers Contain cyclic (e.g., piperazine, piperidine) or planar (e.g., aromatic rings, alkynes) elements that restrict conformation. precisepeg.comCan pre-organize the PROTAC into an active conformation, enhancing selectivity and ternary complex stability. precisepeg.com Often improves metabolic stability and pharmacokinetics. precisepeg.comLess conformational freedom may make it more difficult to achieve a productive ternary complex. researchgate.net

This table provides a general comparison of common linker chemistries used in PROTAC design.

Rigid linkers, by reducing conformational freedom, can minimize the entropic loss upon ternary complex formation and may lead to enhanced stability and selectivity. nih.govprecisepeg.com For example, replacing a flexible amine linkage with a rigid ethynyl group in a BET degrader led to a highly potent PROTAC. nih.gov However, the flexibility of PEG linkers is often crucial for allowing the two binding partners to find a productive orientation, a task that can be more challenging with a rigid linker. researchgate.net Ultimately, the optimal linker chemistry is highly dependent on the specific target and E3 ligase pair, and typically requires empirical screening of different linker types and lengths. nih.gov

Propargyl Moiety in Bioorthogonal Chemical Biology and Probe Technologies

Fundamentals of Bioorthogonal Reactions in Living Systems

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living organisms without interfering with or being affected by native biochemical processes. nih.govwikipedia.orgnih.gov Coined by Carolyn R. Bertozzi in 2003, this field has become an invaluable tool for studying biomolecules in real time and in their natural settings. wikipedia.orgescholarship.org For a reaction to be considered bioorthogonal, it must meet several criteria: it must be highly selective, provide high yields, be non-toxic, and function under physiological conditions of temperature and pH. acs.org Furthermore, the reacting functional groups should be abiotic, meaning they are not naturally present in biological systems, to avoid cross-reactivity. acs.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a term used to describe reactions that are rapid, efficient, and highly specific. nih.gov This reaction joins a terminal alkyne (such as a propargyl group) with an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net

The mechanism involves the coordination of the copper(I) ion with the alkyne, which significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. nih.govnih.gov This intermediate then readily reacts with an azide, proceeding through a copper-containing six-membered ring intermediate before collapsing to the final triazole product and regenerating the catalyst. nih.gov

The utility of CuAAC is extensive, finding applications in drug discovery, bioconjugation, materials science, and the synthesis of complex molecular architectures. researchgate.netresearchgate.net It is frequently used to attach reporter molecules, such as fluorescent dyes or affinity tags like biotin (B1667282), to biomolecules for detection and analysis. researchgate.net However, a significant limitation for its use in living cells is the inherent cytotoxicity of the copper catalyst. acs.orgnih.gov

To overcome the toxicity issues associated with CuAAC in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a truly bioorthogonal, metal-free alternative. rsc.orgmagtech.com.cn This reaction relies on the high ring strain of a cyclooctyne (B158145), a cyclic eight-carbon ring containing a triple bond, to drive the cycloaddition with an azide. escholarship.orgrsc.org The energy released from the strained ring provides the activation energy for the reaction, eliminating the need for a metal catalyst. nih.gov

The development of various cyclooctyne derivatives, such as difluorinated cyclooctyne (DIFO) and biarylazacyclooctynone (BARAC), has led to significantly increased reaction rates, making SPAAC a highly efficient tool for live-cell imaging and in vivo labeling. magtech.com.cnnih.gov SPAAC has been widely applied in labeling proteins, glycans, and lipids within living cells and organisms without causing cellular disruption. rsc.orgnih.gov

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
CatalystCopper(I) is required. nih.govNo metal catalyst is needed; the reaction is driven by ring strain. rsc.orgmagtech.com.cn
BiocompatibilityLimited in living systems due to the cytotoxicity of the copper catalyst. acs.orgnih.govHighly biocompatible and widely used in live cells and organisms. rsc.orgnih.gov
Alkyne ReactantTerminal alkyne (e.g., propargyl group). researchgate.netStrained cyclooctyne. magtech.com.cn
Azide ReactantOrganic azide. researchgate.netOrganic azide. magtech.com.cn
Primary ApplicationOrganic synthesis, material science, in vitro bioconjugation. researchgate.netLive-cell imaging, in vivo labeling, proteomics. nih.govnih.govacs.org

Integration of Propargyl Tags in Chemical Probes and Activity-Based Profiling

The propargyl group serves as an essential tag in the design of chemical probes for studying biological systems. ontosight.ai Its small size and inertness in the absence of a reaction partner ensure that it minimally perturbs the biological activity of the molecule to which it is attached. wikipedia.org

A powerful strategy in chemical proteomics is the use of alkyne-functionalized small molecules to identify their cellular protein targets. researchgate.netnih.gov In this approach, a bioactive small molecule is synthesized with a propargyl group attached, creating a chemical probe. nih.gov This probe is introduced to cells or cell lysates where it binds to its target protein(s). rsc.org

Following binding, a reporter molecule—such as biotin for affinity purification or a fluorophore for imaging—that contains a complementary azide group is added. nih.gov The CuAAC or SPAAC reaction is then used to covalently link the reporter to the probe, which is now bound to its target protein. nih.gov This "tagging" allows for the subsequent isolation, enrichment, and identification of the target protein via mass spectrometry, providing crucial insights into the molecule's mechanism of action. nih.govnih.gov

Modular assembly is a synthetic strategy that constructs complex, multifunctional molecules by linking together well-defined, independent functional units or "modules". researchgate.netbiorxiv.org This approach offers significant flexibility and efficiency in creating novel bioactive conjugates. nih.gov

Lenalidomide-PEG3-propargyl is a prime example of a modular building block designed for this purpose. tenovapharma.com It is composed of three distinct modules:

The Lenalidomide (B1683929) moiety : Acts as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.com

The PEG3 linker : A short polyethylene (B3416737) glycol chain that provides proper spacing and enhances the molecule's solubility in aqueous biological environments. medchemexpress.comsigmaaldrich.com

The Propargyl group : A terminal alkyne that serves as a reactive handle for bioorthogonal ligation. ontosight.aisigmaaldrich.com

This modular design allows researchers to readily conjugate this building block to a ligand for a specific protein of interest, creating bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.com

Component ModuleFunction in this compound
LenalidomideServes as a specific binder and recruiter for the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov
PEG3 LinkerA hydrophilic polyethylene glycol spacer that optimizes the distance between the two ends of a conjugate and improves solubility. medchemexpress.comconju-probe.com
Propargyl MoietyProvides a terminal alkyne functional group, acting as a chemical handle for bioorthogonal "click" reactions (CuAAC or SPAAC). ontosight.aisigmaaldrich.com

Applications of Bioorthogonal Chemistry in Research Environments

The applications of bioorthogonal chemistry, particularly those involving the propargyl-azide ligation, are widespread and have revolutionized many areas of research. nih.govnih.gov These reactions are fundamental to the creation of advanced tools for drug discovery, diagnostics, and fundamental biology. nih.govnih.govcas.org

Key research applications include:

Target Identification and Validation : As described, alkyne-functionalized probes are used to identify the protein targets of bioactive small molecules. nih.govnih.govnih.gov

Live-Cell Imaging : Fluorescent dyes can be "clicked" onto biomolecules in living cells, allowing for their visualization and tracking in real-time without disrupting cellular processes. nih.govwikipedia.org

Proteomics and Activity-Based Protein Profiling (ABPP) : Probes can be designed to react with specific enzyme classes, allowing for the profiling of their activity across the proteome. nih.gov

Synthesis of Therapeutic Conjugates : The modular assembly of molecules like antibody-drug conjugates (ADCs) and PROTACs relies heavily on bioorthogonal ligation to link the different functional components together. nih.govnih.gov

Nucleic Acid and Glycan Labeling : The propargyl group can be metabolically incorporated into DNA, RNA, or glycans, enabling their study and detection within cells. nih.govnih.gov

Proteomic Profiling for Drug Target Deconvolution

Drug target deconvolution is the process of identifying the full range of molecular targets with which a drug interacts to produce its therapeutic effects. Chemical proteomics provides a powerful set of tools for this purpose. acs.org Probes like this compound are instrumental in activity-based protein profiling (ABPP) and target identification for molecular glues like lenalidomide.

The strategy involves using the probe to capture and identify the protein complexes formed in the presence of the drug. The lenalidomide portion of the molecule binds specifically to the CRBN E3 ligase, effectively "baiting" it. probechem.comnih.gov This binding event can alter CRBN's substrate specificity, leading to the recruitment and subsequent ubiquitination of neosubstrate proteins, such as IKZF1, IKZF3, and casein kinase 1α (CK1α). nih.govnih.gov

The propargyl group on the probe allows for the covalent attachment of a reporter molecule, most commonly biotin, via the CuAAC click reaction. Once the this compound probe has engaged CRBN and its associated proteins within a cell lysate, an azide-modified biotin tag is added. The click reaction forms a stable, covalent bond between the probe and the biotin tag. The entire protein complex can then be enriched from the complex cellular milieu using streptavidin-coated beads, which have a high affinity for biotin. The captured proteins are subsequently identified and quantified using advanced mass spectrometry techniques.

This approach allows researchers to deconvolute the complete target profile of lenalidomide in a specific cellular context, confirming known interactions with proteins like IKZF1 and CRBN and potentially discovering novel or unexpected targets. acs.org For instance, a similar probe, photolenalidomide (pLen), which uses a photoaffinity label instead of a propargyl group, successfully captured known targets and identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a new, non-degraded interactor. acs.org The use of a propargyl-based click chemistry approach offers an alternative with high specificity and efficiency for covalently capturing these interactions for proteomic analysis. rsc.org

Table 1: Components of this compound in a Target Deconvolution Experiment
ComponentFunctionMechanism of Action
LenalidomideBait / CRBN LigandBinds to the cereblon (CRBN) E3 ubiquitin ligase, inducing the formation of a ternary complex with neosubstrate proteins. probechem.comnih.govacs.org
PEG3 LinkerSpacerProvides spatial separation between the lenalidomide ligand and the propargyl handle, ensuring both can function without steric hindrance.
Propargyl GroupBioorthogonal HandleServes as a terminal alkyne for the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govrsc.org
Azide-BiotinReporter TagCovalently attaches to the propargyl group via click chemistry, enabling subsequent enrichment of the entire protein complex using streptavidin affinity purification.
Mass SpectrometryAnalysisIdentifies and quantifies the proteins pulled down in the complex, revealing the interactome of the lenalidomide-CRBN complex. acs.orgnih.gov

Protein Labeling and Functionalization Studies

Beyond target pulldowns, the propargyl moiety on this compound makes it a valuable tool for direct protein labeling and functionalization. researchgate.net The ability to "click" various functional molecules onto the probe opens up a wide range of experimental possibilities for studying the biological activity of lenalidomide.

Instead of attaching a biotin tag for enrichment, a fluorescent dye with an azide group can be clicked onto the propargyl handle. This allows for the direct visualization of the lenalidomide-CRBN complex within cells using fluorescence microscopy. Such studies can provide crucial information about the subcellular localization of the complex, its dynamics, and its co-localization with other proteins of interest. This approach leverages the high specificity of the click reaction to ensure that the fluorescent signal is precisely targeted to the probe. nih.gov

Furthermore, this compound serves as a critical building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). tenovapharma.comsci-hub.st PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase to induce the target's degradation. rsc.org In this context, the lenalidomide part of the molecule serves as the E3 ligase recruiter. The propargyl group provides a convenient and reliable attachment point for a second linker, which is then connected to a ligand for a different protein of interest (the target protein). rsc.orgmedchemexpress.com The development of PROTAC libraries often relies on efficient and modular synthetic strategies, and the click reaction enabled by the propargyl group is a favored method for this assembly. rsc.orgacs.orgmedchemexpress.com

Table 2: Applications of Propargyl-Enabled Functionalization
Attached Functional Tag (via Click Chemistry)Research ApplicationExample Finding or Purpose
Azide-BiotinAffinity PurificationEnrichment of CRBN and its associated neosubstrates for identification by mass spectrometry (Target Deconvolution). acs.org
Azide-Fluorophore (e.g., Fluorescein, Rhodamine)Fluorescence ImagingVisualization of the subcellular localization of the lenalidomide-CRBN complex and its dynamics within living or fixed cells. nih.govnih.gov
Azide-Linker-Target LigandPROTAC SynthesisCreation of a bifunctional degrader molecule that hijacks the CRBN E3 ligase to degrade a specific target protein. rsc.orgsci-hub.st
Azide-CrosslinkerProtein-Protein Interaction StudiesCovalently trapping and identifying proteins that interact with the lenalidomide-CRBN complex in a proximity-dependent manner. biorxiv.org

Lenalidomide Peg3 Propargyl: a Specialized Research Tool

Conceptual Design and Synthetic Accessibility

The design of Lenalidomide-PEG3-propargyl is a strategic amalgamation of three key functional components: the CRBN-binding moiety, a flexible PEG3 linker, and a bioorthogonal propargyl handle. This design facilitates its broad utility in chemical biology and drug discovery.

The linkage of the PEG3-propargyl group to the lenalidomide (B1683929) core is a critical design feature. Lenalidomide and its analogs, such as pomalidomide (B1683931) and thalidomide (B1683933), are known as immunomodulatory drugs (IMiDs) that function as "molecular glues" by inducing the interaction between CRBN and specific target proteins, leading to their ubiquitination and subsequent degradation. The glutarimide (B196013) portion of lenalidomide is essential for binding to a hydrophobic pocket within CRBN. In contrast, the isoindolinone ring is more solvent-exposed, making it an ideal point for linker attachment without disrupting the crucial interaction with CRBN. nih.gov

The terminal propargyl group is a key functional handle for bioorthogonal chemistry. This alkyne moiety allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.govresearchgate.net This "click chemistry" approach enables the straightforward conjugation of this compound to a wide array of target protein ligands that have been functionalized with a complementary azide (B81097) group. nih.govresearchgate.net

The synthesis of this compound and similar building blocks generally involves a multi-step process. A common strategy is to start with a protected form of lenalidomide or a precursor that can be readily converted to lenalidomide. The PEG3 linker, with a terminal propargyl group, is then introduced through a suitable chemical reaction.

One general approach involves the alkylation of a functional group on the lenalidomide scaffold. For instance, a hydroxyl or amino-functionalized lenalidomide derivative can be reacted with a propargyl-PEG3-halide or a similar electrophilic reagent. Alternatively, amide bond formation can be employed to connect a carboxylated lenalidomide precursor with an amino-terminated PEG3-propargyl linker. frontiersin.org

The synthesis of lenalidomide analogues for PROTAC development has been a subject of extensive research, leading to various synthetic routes. nih.gov These often involve the initial synthesis of the substituted isoindolinone core, followed by the condensation with the glutarimide moiety. The linker can be introduced at different stages of the synthesis, depending on the desired final structure and the compatibility of the functional groups. For example, a solid-phase synthesis approach has been developed to rapidly generate libraries of PROTACs, where an E3 ligase ligand like a pomalidomide derivative is attached to a resin and then elaborated with different linkers and target ligands. nih.gov

Synthetic Step Description Key Reagents/Conditions
1. Isoindolinone Formation Construction of the core isoindolinone ring system of lenalidomide.Substituted benzoic acid derivatives, bromination reagents (e.g., NBS), and cyclization conditions.
2. Glutarimide Coupling Attachment of the glutarimide ring to the isoindolinone core.Condensation reaction, often under heating.
3. Linker Attachment Introduction of the PEG3-propargyl linker.Alkylation with propargyl-PEG3-halide or amide coupling with an amino-terminated linker.
4. Deprotection (if necessary) Removal of any protecting groups used during the synthesis.Acidic or basic conditions, depending on the protecting groups.

Utility in Targeted Protein Degradation Research

This compound is a cornerstone tool for researchers in the field of targeted protein degradation (TPD), a therapeutic modality that aims to eliminate disease-causing proteins rather than simply inhibiting them.

The primary application of this compound is in the synthesis of novel PROTACs. nih.govresearchgate.net PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like lenalidomide for CRBN), and a linker connecting the two. nih.gov By simultaneously binding to the POI and CRBN, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. nih.gov

The propargyl group on this compound enables the rapid and efficient assembly of PROTAC libraries using click chemistry. nih.govresearchgate.net Researchers can synthesize or obtain a variety of POI ligands functionalized with an azide group and then "click" them to the this compound building block. This modular approach allows for the systematic variation of the POI ligand, the linker length and composition, and the E3 ligase ligand to optimize the degradation efficiency and selectivity of the resulting PROTAC. nih.gov

PROTAC Component Function Provided by this compound
E3 Ligase Ligand Recruits the CRBN E3 ubiquitin ligase.Lenalidomide moiety.
Linker Connects the two ligands and influences ternary complex formation.PEG3 linker.
Bioorthogonal Handle Enables conjugation to the target protein ligand.Propargyl group.

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of PROTAC efficacy. ub.edu The characteristics of the linker, including its length, rigidity, and attachment points, play a crucial role in the stability and conformation of this ternary complex. nih.gov

This compound, and analogues with different linker lengths, are invaluable tools for investigating the structural and energetic aspects of ternary complex formation. By synthesizing a series of PROTACs with varying linkers, researchers can use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography to study how linker modifications impact the affinity and cooperativity of ternary complex formation. ub.edu These studies provide critical insights into the structure-activity relationships of PROTACs and guide the rational design of more potent and selective degraders. Recent studies have highlighted that lenalidomide can stabilize protein-protein complexes by shielding intermolecular hydrogen bonds, a mechanism that can be further explored using PROTACs constructed from this compound. nih.gov

Applications in Chemical Proteomics and Target Identification

Beyond its use in constructing specific PROTACs, this compound has applications in the broader field of chemical proteomics. Chemical proteomics utilizes chemical probes to study protein function and identify protein targets of small molecules in a complex biological system. mdpi.com

By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the propargyl group of this compound via click chemistry, researchers can create affinity-based or fluorescent probes. These probes can be used to pull down or visualize proteins that interact with the lenalidomide moiety in cell lysates or living cells. This approach can be used to identify novel binders to the CRBN-lenalidomide complex or to validate known interactions.

Identification of Novel CRBN Neosubstrates via Alkyne Tagging and Proteomics

The alkyne tag on this compound is instrumental in the discovery and identification of novel neosubstrates of the CRBN E3 ligase complex. Neosubstrates are proteins that are not the natural targets of an E3 ligase but are recruited for degradation in the presence of a molecular glue, such as lenalidomide.

The general workflow for identifying these neosubstrates using this compound involves several key steps. First, cells are treated with the compound, which readily permeates the cell membrane. Inside the cell, the lenalidomide moiety binds to CRBN, forming a modified E3 ligase complex. This new complex then recruits specific proteins (neosubstrates) for which it now has an affinity. Following this recruitment, the propargyl group is utilized in a click chemistry reaction. A reporter molecule containing an azide group, such as biotin-azide, is added to the cell lysate. The click reaction covalently links the biotin to the this compound, which is bound to CRBN and its recruited neosubstrates.

The biotinylated protein complexes are then captured and enriched from the total cell lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the enriched proteins are eluted and identified using mass spectrometry-based quantitative proteomics. By comparing the proteins identified in the presence and absence of this compound, researchers can pinpoint the specific neosubstrates that are recruited by the drug.

Potential Novel CRBN Neosubstrates Function Significance in Disease
Zinc finger proteinsTranscription factorsImplicated in various cancers and developmental disorders.
KinasesSignal transductionOften dysregulated in cancer, leading to uncontrolled cell growth.
Ubiquitin-specific proteasesRegulation of protein stabilityTheir dysregulation can contribute to tumorigenesis.

Elucidation of PROTAC Mechanism of Action and Selectivity Profiles

This compound also serves as a critical tool for understanding the mechanism of action and selectivity of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the degradation of the target protein. Lenalidomide and its derivatives are commonly used as the E3 ligase-binding component in CRBN-based PROTACs.

By using an alkyne-tagged version like this compound, researchers can investigate various aspects of the PROTAC mechanism. For instance, it can be used to confirm that a PROTAC is engaging with the CRBN E3 ligase complex as intended. This can be achieved through competitive binding assays where the displacement of pre-bound this compound by a PROTAC is measured.

Furthermore, this tool can help in defining the selectivity profile of a PROTAC. While a PROTAC is designed to degrade a specific target protein, it may also lead to the degradation of other off-target proteins or CRBN neosubstrates. By employing a similar click chemistry and proteomics workflow as described for neosubstrate identification, researchers can obtain a global view of the proteins that are degraded upon treatment with a specific PROTAC. This allows for a comprehensive assessment of the PROTAC's selectivity and potential off-target effects.

Aspect of PROTAC Mechanism How this compound is Used Information Gained
Target EngagementCompetitive displacement assays with a fluorescently-tagged this compound.Confirmation of PROTAC binding to CRBN.
Selectivity ProfilingQuantitative proteomics to compare protein levels in the presence and absence of the PROTAC.Identification of on-target and off-target degradation events.
Ternary Complex FormationProximity-ligation assays using the alkyne tag to confirm the proximity of the target protein and CRBN.Evidence of the formation of the key protein-PROTAC-E3 ligase complex.

Quantitative Assessment of Protein Turnover and Degradation Kinetics

A key application of this compound is in the quantitative measurement of protein turnover and the kinetics of protein degradation. The ability to induce the degradation of specific proteins allows for the study of how quickly these proteins are removed from the cell and how their absence affects cellular processes.

To study degradation kinetics, researchers can use a pulse-chase approach. Cells are first treated with this compound for a short period (the "pulse") to initiate the degradation of its neosubstrates. The compound is then washed out, and the levels of the neosubstrates are monitored over time using quantitative proteomics or targeted Western blotting. This allows for the determination of the degradation rate (t1/2) of the targeted proteins.

This approach provides valuable insights into the efficiency of the degradation machinery and the stability of various proteins within the cell. Understanding the kinetics of protein degradation is crucial for the development of effective targeted protein degradation therapies, as the rate and extent of degradation can significantly impact the therapeutic outcome.

Kinetic Parameter Experimental Approach Significance
Degradation Rate (t1/2)Pulse-chase experiments with this compound followed by quantitative proteomics at different time points.Determines the efficiency of degradation for specific neosubstrates.
Onset of DegradationTime-course experiments measuring neosubstrate levels shortly after addition of the compound.Reveals how quickly the degradation process is initiated.
Duration of DegradationMonitoring neosubstrate levels over an extended period after a single dose of the compound.Provides information on how long the degradation effect lasts.

Advanced Methodologies for Comprehensive Characterization and Application

Biophysical Techniques for Probing Protein-Ligand and Protein-Protein Interactions

Bifunctional molecules like "Lenalidomide-PEG3-propargyl" function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the formation of a ternary complex. nih.gov A thorough understanding of the thermodynamics, kinetics, and structural dynamics of these interactions is paramount. researchgate.netdiva-portal.org

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction. americanlaboratory.com For "this compound," ITC would be employed to determine the binding affinities (K D ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of its binding to both the target protein and the E3 ligase, such as Cereblon (CRBN). nih.govjove.comnih.gov

The process involves titrating the compound into a solution containing the protein of interest and measuring the heat absorbed or released. biorxiv.org This analysis is critical for understanding the driving forces behind the binary and ternary complex formations. For instance, a study on the PROTAC molecule MZ1, which shares structural similarities with bifunctional degraders, utilized ITC to determine the dissociation constants for its binding to both the Brd4 bromodomain and the VHL E3 ligase. nih.govjove.com

Table 1: Illustrative Thermodynamic Parameters for this compound Interactions Determined by ITC

InteractionK D (nM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound + Target Protein501.0-8.5-2.0
This compound + CRBN2001.0-7.2-1.5
Ternary Complex (Target Protein + this compound + CRBN)151.0-10.2-2.8

Note: The data in this table is illustrative and represents typical values obtained for similar bifunctional molecules. It does not represent experimentally determined values for this compound.

Surface Plasmon Resonance (SPR) and Grating Coupled Interferometry (GCI) are label-free techniques that monitor the binding of molecules in real-time by detecting changes in the refractive index at a sensor surface. These methods are invaluable for determining the kinetic parameters of binding, including the association (k on ) and dissociation (k off ) rates. nih.govjove.com

In the context of "this compound," SPR or GCI would be used to characterize the kinetics of the binary interactions with the target protein and CRBN, as well as the formation and dissociation of the ternary complex. nih.govjove.com This is typically achieved by immobilizing one of the protein components on the sensor chip and flowing the other components over the surface. The kinetic data provides insights into the stability and lifetime of the ternary complex, which are critical determinants of degradation efficiency. researchgate.netscilit.com For example, biophysical assays for PROTACs have successfully used SPR to evaluate ternary complex formation and the associated cooperativity. nih.govjove.com

Table 2: Illustrative Kinetic Parameters for this compound Complex Formation Determined by SPR

Interactionk on (1/Ms)k off (1/s)K D (nM)
This compound + Target Protein1 x 10^55 x 10^-350
This compound + CRBN5 x 10^41 x 10^-2200
Ternary Complex Formation2 x 10^53 x 10^-315

Note: The data in this table is illustrative and represents typical values obtained for similar bifunctional molecules. It does not represent experimentally determined values for this compound.

MicroScale Thermophoresis (MST) is a solution-based technique that measures binding affinities by detecting changes in the fluorescence of a labeled molecule as it moves through a microscopic temperature gradient. wikipedia.orgnanotempertech.com This change in thermophoretic movement upon ligand binding allows for the determination of dissociation constants (K D ). dundee.ac.ukdundee.ac.uknih.gov MST is particularly useful for studying complex interactions, including the binary and ternary binding events of PROTACs and similar molecules. dundee.ac.uknih.gov

For "this compound," one of the protein partners (e.g., the target protein) would be fluorescently labeled, and the binding affinity of the compound and the subsequent formation of the ternary complex with CRBN would be measured. dundee.ac.uk Spectral shift assays, which rely on changes in the fluorescence properties of a probe upon binding, can also provide a rapid and sensitive method for determining binding affinities.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution. nih.govyoutube.comyoutube.com It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in a deuterated solvent. youtube.com Regions of the protein involved in binding interactions are typically protected from exchange, allowing for the mapping of binding sites and allosteric conformational changes. youtube.comnih.gov

HDX-MS would be instrumental in characterizing the binding interface of "this compound" on both the target protein and CRBN. youtube.com By comparing the deuterium uptake of the individual proteins with that of the binary and ternary complexes, it is possible to identify the specific regions involved in the interactions. This information is crucial for understanding the structural basis of ternary complex formation and for guiding the rational design of more potent and selective degraders.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about molecular structure, dynamics, and interactions in solution. halolabs.com For "this compound," NMR can be used to confirm binding to the target protein and CRBN and to characterize the conformational changes that occur upon complex formation.

Techniques such as Chemical Shift Perturbation (CSP) can map the binding site of the compound on the proteins by monitoring changes in the chemical shifts of specific amino acid residues upon titration of the ligand. hmdb.caresearchgate.net Furthermore, NMR can provide insights into the dynamic nature of the protein-ligand and protein-protein interactions. Studies on lenalidomide (B1683929) and its derivatives have utilized NMR to understand their binding to CRBN and the resulting conformational changes. rsc.orgacs.org

Mass Spectrometry-Based Proteomics for Global and Targeted Studies

Mass spectrometry-based proteomics offers a powerful approach to globally and specifically assess the effects of "this compound" on the cellular proteome. These techniques are essential for identifying the intended target, assessing selectivity, and discovering potential off-target effects.

Chemoproteomic strategies are particularly valuable for identifying the protein targets of covalent compounds. nih.govnih.gov Given that "this compound" contains a propargyl group, which can be used as a reactive handle for click chemistry, it can be converted into a probe for activity-based protein profiling (ABPP). chomixbio.com This involves treating cells or cell lysates with the probe, followed by enrichment of the covalently modified proteins and identification by mass spectrometry. researchgate.netmdpi.com

Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to globally profile changes in protein abundance following treatment with "this compound." thermofisher.comnih.gov This allows for the identification of degraded proteins and provides a comprehensive view of the compound's cellular impact. For instance, quantitative proteomics was used to elucidate the mechanism of action of lenalidomide in del(5q) myelodysplastic syndrome by identifying casein kinase 1A1 (CK1α) as a key degradation target. thermofisher.com Similar approaches have been applied to understand resistance mechanisms to lenalidomide by analyzing changes in the surface proteome. researchgate.net Furthermore, targeted proteomic assays can be developed to specifically and sensitively quantify the degradation of the intended target and known off-targets over time. nih.govneospherebiotechnologies.com

Computational Approaches in Degrader Design and Mechanistic Elucidation

Computational modeling has become an essential partner to experimental work in the field of targeted protein degradation, accelerating the design-build-test cycle and providing insights that are difficult to obtain through laboratory methods alone.

The cornerstone of a degrader's function is the formation of a stable ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase (in this case, Cereblon, CRBN). nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the structure and stability of this complex. nih.govresearchgate.net

Molecular Docking: This process computationally predicts the preferred orientation of the degrader when bound to the target protein and the E3 ligase, as well as the protein-protein interface between the target and the ligase. nih.gov Docking studies can help rationalize why certain modifications to a degrader, such as to the lenalidomide core or the linker, may increase or decrease degradation activity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the movement and interactions of the ternary complex over time. nih.govresearchgate.net These simulations, which can model molecular motion at an atomic level, are critical for assessing the stability of the predicted complex. researchgate.net A stable complex is more likely to lead to efficient ubiquitination and subsequent degradation. MD simulations can reveal key intermolecular interactions, the flexibility of the linker (like the PEG3 chain), and whether the complex adopts a conformation suitable for ubiquitin transfer. nih.govchemrxiv.org

Specialized protocols and platforms, such as PRosettaC, have been developed specifically for modeling these PROTAC-mediated complexes, demonstrating high accuracy in reproducing experimentally determined structures. nih.gov

Table 3: Role of Computational Methods in Ternary Complex Analysis

Computational Method Application in Degrader Research Key Insights Provided
Protein-Protein Docking Predicts the structure of the Target-Degrader-Ligase assembly. Identifies favorable protein-protein interfaces; predicts binding modes.
Molecular Docking Places the degrader within the binding pockets of the target and E3 ligase. Assesses fit of the warhead and E3 binder; rationalizes binding affinity.
Molecular Dynamics (MD) Simulates the behavior and motion of the ternary complex over time. Evaluates complex stability; analyzes linker flexibility; identifies key interactions.

| Binding Free Energy Calculation | Estimates the strength of the interactions within the complex. | Ranks potential degrader designs; correlates stability with degradation efficiency. |

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. For degraders, this "activity" is the efficiency and selectivity of protein degradation. Predictive computational modeling plays a vital role in establishing SAR and guiding the optimization of degrader molecules. chemrxiv.org

By systematically modeling a series of related degraders with variations in the linker, warhead, or E3 ligase binder, researchers can build predictive models that correlate structural features with degradation performance (e.g., DC₅₀ values). For instance, docking analyses on different lenalidomide derivatives have been used to explain why small modifications at the 6-position of the phthalimide (B116566) ring can dramatically alter neosubstrate selectivity. nih.gov These models can predict whether a longer or more rigid linker would improve the stability of the ternary complex, or how a modification might avoid a negative interaction with a residue on the protein surface. nih.govchemrxiv.org This computational pre-screening reduces the number of compounds that need to be synthesized and tested, making the optimization process more efficient and cost-effective. chemrxiv.org

Building on the principles of docking and predictive modeling, in silico (computational) screening allows for the rapid evaluation of vast virtual libraries of potential degraders. Instead of physically synthesizing thousands of molecules, researchers can computationally construct libraries by combining various building blocks: a set of target binders, a collection of E3 ligase ligands (like lenalidomide), and a diverse array of chemical linkers (including moieties like PEG3-propargyl).

These virtual libraries can contain millions of hypothetical degrader structures. High-throughput virtual screening can then be applied, using docking and scoring functions to filter this massive set down to a manageable number of promising candidates. The top-ranked virtual hits, those predicted to form the most stable and effective ternary complexes, are then prioritized for chemical synthesis and experimental validation. This computational approach expands the accessible chemical space far beyond what is feasible with traditional screening, accelerating the discovery of novel degraders for new protein targets.

Advanced Biological Assays for Functional Validation

The functional validation of bifunctional molecules like this compound is a critical step to ensure they perform their intended biological activity. This process involves a series of sophisticated assays designed to confirm that the molecule can engage its target E3 ligase and subsequently induce the ubiquitination and degradation of a target protein. These assays move from controlled, cell-free environments to complex cellular systems to provide a comprehensive understanding of the compound's mechanism of action.

In Vitro Ubiquitination Assays for E3 Ligase Activity

In vitro ubiquitination assays are essential for confirming the fundamental biochemical activity of this compound. Specifically, these assays verify that the lenalidomide component of the molecule can successfully recruit the Cereblon (CRBN) E3 ubiquitin ligase and facilitate the transfer of ubiquitin to a substrate protein in a controlled, cell-free environment. nih.govportlandpress.com Lenalidomide functions as a "molecular glue," inducing a conformational change in CRBN that enables the recruitment of neosubstrates like Ikaros family zinc finger proteins (IKZF1) and Casein Kinase 1α (CK1α) for ubiquitination. nih.govnih.gov

The assay typically involves combining a series of purified recombinant proteins. The core components include the E1 ubiquitin-activating enzyme (like UBE1), an E2 ubiquitin-conjugating enzyme (such as UBE2D3 for priming and UBE2G1 for chain elongation), the specific E3 ligase complex (CRL4-CRBN), and ubiquitin itself. nih.gov The reaction is initiated by adding adenosine (B11128) triphosphate (ATP) and the test compound, such as this compound. nih.govnih.gov If the compound is active, it will facilitate the enzymatic cascade, resulting in the attachment of polyubiquitin (B1169507) chains to the substrate protein, marking it for proteasomal degradation. nih.govportlandpress.com The results are commonly analyzed by Western blot, using antibodies to detect the higher molecular weight ubiquitinated substrate. nih.gov

ComponentRole in the AssayTypical Source/Example
E1 Activating EnzymeActivates ubiquitin in an ATP-dependent manner. portlandpress.comRecombinant UBE1
E2 Conjugating EnzymeReceives ubiquitin from E1 and transfers it to the substrate with E3. nih.govportlandpress.comRecombinant UBE2D3, UBE2G1
E3 Ligase ComplexProvides substrate specificity and catalyzes the final ubiquitin transfer. nih.govportlandpress.comRecombinant CRL4CRBN
Substrate ProteinThe target protein to be ubiquitinated.Recombinant IKZF1, IKZF3, or CK1α
UbiquitinThe protein tag that is attached to the substrate. nih.govRecombinant Ubiquitin
Energy SourceDrives the enzymatic activation of ubiquitin. nih.govAdenosine Triphosphate (ATP)
Test CompoundMediates the interaction between the E3 ligase and the substrate. nih.govThis compound

Cellular Assays for Target Engagement and Degradation Confirmation

While in vitro assays confirm biochemical potential, cellular assays are required to validate that a compound is active within the complex environment of a living cell, taking into account factors like cell permeability and stability. nih.gov These assays are divided into two main steps: confirming the molecule engages its intended target (target engagement) and verifying this engagement leads to the desired outcome (degradation confirmation).

Cellular Assays for Target Engagement

Target engagement assays are crucial to demonstrate that this compound can enter a cell and bind to its specific target, the CRBN protein. nih.govcatapult.org.uk A variety of methods can be employed, including the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and competitive binding assays. nih.govcatapult.org.uk

A common approach is a cell-based competitive displacement assay. nih.gov In this setup, cells are first treated with a known PROTAC or degrader that targets a specific protein (e.g., HDAC6) via CRBN, leading to that protein's degradation. Subsequently, the cells are treated with varying concentrations of the new test compound (this compound). If the test compound effectively binds to CRBN, it will compete with the known degrader, thereby preventing the degradation of the target protein. The level of the target protein is then quantified, often using an in-cell ELISA. A dose-dependent increase in the target protein level indicates successful engagement of CRBN by the test compound. nih.gov

ConditionExpected OutcomeInterpretation
Cells + Known DegraderLow level of target protein (e.g., HDAC6).Baseline degradation is established.
Cells + Known Degrader + Test CompoundDose-dependent increase in target protein level. nih.govThe test compound competes for CRBN binding, confirming target engagement. nih.gov
Cells + Known Degrader + Inactive CompoundLow level of target protein.The inactive compound does not bind to CRBN, serving as a negative control.

Cellular Assays for Degradation Confirmation

Following confirmation of target engagement, it is necessary to verify that this binding event leads to the degradation of the intended protein of interest. The propargyl group on this compound allows it to be conjugated to a warhead that targets a specific protein, forming a complete PROTAC. tenovapharma.combroadpharm.com

The most direct method for confirming protein degradation is Western blotting (immunoblotting). nih.govresearchgate.net In this technique, cancer cell lines (such as the multiple myeloma cell line MM.1S) are treated with the fully formed PROTAC at various concentrations or for different lengths of time. nih.govnih.gov The cells are then lysed, and the total protein content is analyzed. By using an antibody specific to the target protein, its expression level can be visualized and quantified. A reduction in the protein's signal compared to a vehicle control (e.g., DMSO) provides direct evidence of successful, compound-induced degradation. nih.gov For a broader, unbiased analysis, quantitative mass spectrometry-based proteomics can be used to measure changes across the entire cellular proteome, confirming on-target degradation and identifying potential off-target effects. nih.govnih.gov

Treatment GroupTarget Protein Level (Relative to Control)Housekeeping Protein Level (e.g., GAPDH)Interpretation
Vehicle Control (DMSO)100%100%Baseline protein expression.
PROTAC (Low Concentration)~75%100%Partial degradation of the target protein.
PROTAC (High Concentration)<20%100%Significant and specific degradation of the target protein. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Lenalidomide-PEG3-propargyl to ensure reproducibility in preclinical studies?

  • Methodological Answer :

  • Synthesis : Use anhydrous conditions for conjugating lenalidomide to PEG3-propargyl to avoid hydrolysis. Purification via size-exclusion chromatography (SEC) or HPLC with UV detection (λ = 260–280 nm) is essential to isolate the compound from unreacted precursors .
  • Characterization : Validate purity (>98%) using LC-MS (ESI+) and confirm structural integrity via 1^1H-NMR (e.g., propargyl proton resonance at δ 2.2–2.5 ppm). Monitor thermal stability via differential scanning calorimetry (DSC) to identify degradation thresholds .
  • Table 1 : Key Characterization Parameters
ParameterMethodAcceptance Criteria
PurityHPLC-UV≥98% peak area
Molecular WeightLC-MS (ESI+)600–650 Da (theoretical)
Thermal StabilityDSCNo decomposition <150°C

Q. How should researchers design in vitro efficacy studies for this compound in hematologic malignancy models?

  • Methodological Answer :

  • Cell Lines : Use B-cell chronic lymphocytic leukemia (CLL) models (e.g., MEC-1, JVM-3) with baseline IKZF1/IKZF3 degradation activity. Include cereblon (CRBN)-knockout lines as controls to confirm mechanism-specific effects .
  • Dose Range : Test 0.1–10 µM concentrations, with 72-hour exposure. Monitor viability via ATP-based assays (e.g., CellTiter-Glo) and validate apoptosis via Annexin V/PI flow cytometry.
  • Data Interpretation : Compare IC50_{50} values to native lenalidomide to assess PEG3-propargyl’s impact on potency. Report significance using two-tailed t-tests (p < 0.05) with Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) modeling strategies are recommended for this compound in preclinical studies?

  • Methodological Answer :

  • PK Sampling : Collect plasma/serum at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration. Use LC-MS/MS to quantify free lenalidomide and intact conjugate, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Modeling : Apply non-compartmental analysis (NCA) for AUC0_{0-∞} and Cmax_{max}. For population PK, use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in clearance rates.
  • PD Correlates : Link PK data to CRBN occupancy (via Western blot) and IL-2 suppression (ELISA) in peripheral blood mononuclear cells (PBMCs) .

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

  • Methodological Answer :

  • Hypothesis Testing :

Bioavailability : Compare plasma exposure (AUC) in animal models to in vitro IC50_{50} values. Low exposure may explain efficacy gaps.

Off-Target Effects : Perform RNA-seq on tissues with toxicity (e.g., liver, bone marrow) to identify non-CRBN pathways (e.g., NF-κB).

Metabolite Interference : Screen for PEG3-propargyl cleavage products (e.g., propargyl alcohol) via GC-MS in toxicology studies .

  • Table 2 : Common Data Contradictions and Solutions
ContradictionDiagnostic ApproachMitigation Strategy
High in vitro potency, low in vivoPK/PD modelingOptimize formulation for solubility
Unexpected organ toxicityTranscriptomic profilingRedesign linker chemistry

Q. What biomarkers are critical for assessing this compound’s mechanism of action in combination therapies?

  • Methodological Answer :

  • Primary Biomarkers :
  • CRBN Ubiquitination : Monitor IKZF1/IKZF3 degradation via Western blot in tumor biopsies.
  • Immune Activation : Measure CD8+^+ T-cell expansion (flow cytometry) and IFN-γ levels (ELISA) .
  • Secondary Biomarkers :
  • Cytokine Release Syndrome (CRS) Risk : Track IL-6 and CRP levels in serum during dose escalation .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale preclinical testing?

  • Methodological Answer :

  • Quality Control (QC) Protocols :

In-process Controls : Monitor reaction completion via TLC (Rf = 0.3–0.4 in 9:1 DCM/MeOH).

Post-synthesis : Require ≤2% deviation in HPLC purity and NMR spectra across batches.

  • Stability Studies : Store batches at -80°C under argon; reassay key parameters (e.g., purity, solubility) every 6 months .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to animal studies testing this compound’s immunomodulatory effects?

  • Methodological Answer :

  • Institutional Approval : Follow AAALAC/IACUC protocols for tumor xenograft models. Prioritize humane endpoints (e.g., tumor volume ≤2000 mm3^3, weight loss ≤20%) .
  • Reporting Standards : Adhere to ARRIVE 2.0 guidelines for transparency in experimental design, randomization, and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.